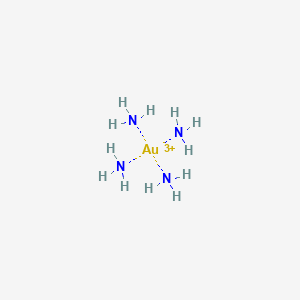
Acide (E)-2-propyl-pent-2-énoïque
Vue d'ensemble
Description
L'acide (E,Z)-2-propyl-2-penténoïque est un mélange de deux isomères géométriques, l'acide (E)-2-propyl-2-penténoïque et l'acide (Z)-2-propyl-2-penténoïque. C'est un métabolite actif de l'acide valproïque, un anticonvulsivant et un stabilisateur de l'humeur bien connu . Le composé a une formule moléculaire de C8H14O2 et une masse moléculaire de 142,2 g/mol .
Applications De Recherche Scientifique
(E,Z)-2-propyl-2-Pentenoic Acid has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying valproic acid metabolism.
Biology: Investigated for its role in cellular processes and metabolic pathways.
Medicine: Studied for its anticonvulsant properties and potential therapeutic effects in neurological disorders.
Industry: Utilized in the synthesis of pharmaceuticals and as an intermediate in organic synthesis
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
L'acide (E,Z)-2-propyl-2-penténoïque peut être synthétisé par diverses méthodes de synthèse organique. Une approche courante implique la réaction de l'acide 2-penténoïque avec le réactif de Grignard propylique dans des conditions contrôlées . La réaction nécessite généralement une atmosphère inerte et un solvant approprié tel que l'éther diéthylique ou le tétrahydrofurane (THF). Le mélange réactionnel est ensuite refroidi avec de l'eau et acidifié pour obtenir le produit souhaité.
Méthodes de production industrielle
La production industrielle de l'acide (E,Z)-2-propyl-2-penténoïque implique une synthèse à grande échelle utilisant des méthodes similaires à celles de la synthèse en laboratoire mais optimisées pour des rendements et une pureté plus élevés. Le procédé peut inclure des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux normes industrielles .
Analyse Des Réactions Chimiques
Types de réactions
L'acide (E,Z)-2-propyl-2-penténoïque subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction peuvent convertir la double liaison en liaison simple, formant des dérivés saturés.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où la double liaison est remplacée par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogène gazeux (H2) en présence d'un catalyseur comme le palladium sur carbone (Pd/C) sont utilisés.
Substitution : Des nucléophiles tels que les halogénures (Cl-, Br-) ou les amines (NH2-) peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation de dérivés saturés.
Substitution : Formation d'alcènes ou d'alcanes substitués.
Applications de la recherche scientifique
L'acide (E,Z)-2-propyl-2-penténoïque a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier le métabolisme de l'acide valproïque.
Biologie : Étudié pour son rôle dans les processus cellulaires et les voies métaboliques.
Médecine : Étudié pour ses propriétés anticonvulsivantes et ses effets thérapeutiques potentiels dans les troubles neurologiques.
Industrie : Utilisé dans la synthèse de produits pharmaceutiques et comme intermédiaire dans la synthèse organique
Mécanisme d'action
L'acide (E,Z)-2-propyl-2-penténoïque exerce ses effets en inhibant les désacétylases d'histones (HDAC), en particulier les HDAC de classe I . Cette inhibition entraîne une augmentation de l'acétylation des protéines histones, ce qui entraîne une modification de l'expression des gènes. Le composé augmente également le seuil convulsif chez les modèles animaux, ce qui indique son activité anticonvulsivante potentielle .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide valproïque : Le composé parent de l'acide (E,Z)-2-propyl-2-penténoïque, largement utilisé comme anticonvulsivant et stabilisateur de l'humeur.
Acide 2-n-propyl-4-penténoïque : Un autre métabolite de l'acide valproïque avec des propriétés similaires.
2-propyl-2-penténoate : Un dérivé ester de l'acide (E,Z)-2-propyl-2-penténoïque.
Unicité
L'acide (E,Z)-2-propyl-2-penténoïque est unique en raison de sa nature isomérique double et de son rôle de métabolite actif de l'acide valproïque. Sa capacité à inhiber les HDAC et à augmenter le seuil convulsif le distingue d'autres composés similaires .
Propriétés
IUPAC Name |
(E)-2-propylpent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJEOBYOLUGKJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=CCC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\CC)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
69827-64-1 (hydrochloride salt) | |
| Record name | 2-Propyl-2-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060218419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001306621 | |
| Record name | (2E)-2-Propyl-2-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-ene-Valproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013902 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33786-47-9, 60218-41-9 | |
| Record name | (2E)-2-Propyl-2-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33786-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-2-pentenoic acid, (2E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033786479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyl-2-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060218419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-2-Propyl-2-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001306621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-propylpent-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYL-2-PENTENOIC ACID, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W67L10M6T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237655.png)



![3-hydroxy-N-[(2E,5R,6S,9S,10S,11R)-10-hydroxy-5,11-dimethyl-2-(1-methylpropylidene)-3,7,12-trioxo-9-(3-pyridylmethyl)-1,4-dioxa-8-azacyclododec-6-yl]pyridine-2-carboxamide](/img/structure/B1237663.png)

![[4-[(2S,4R,6S)-2-[4-(aminomethyl)phenyl]-6-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-1,3-dioxan-4-yl]phenyl]methanol](/img/structure/B1237665.png)
![1-[(3R,5S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1237667.png)

![6-[(5-Bromo-3-phenyl-1H-indole-2-carbonyl)-hydrazonomethyl]-2,3-dimethoxy-benzoic acid](/img/structure/B1237671.png)
![(6R)-1-(Hydroxymethyl)-3,9-dimethoxy-4,7,8-trihydroxy-6,12-dimethyl-6alpha,12alpha-epoxy-11,12-dihydro-6H-dibenzo[b,f]oxocin-11-one](/img/structure/B1237673.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-4-(2-methoxyphenyl)piperazin-1-ium](/img/structure/B1237674.png)

